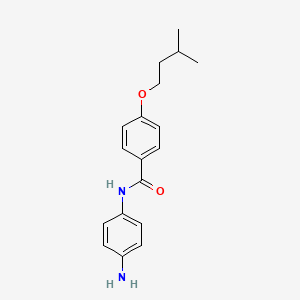
N-(4-Aminophenyl)-4-(isopentyloxy)benzamide
Descripción general
Descripción
N-(4-Aminophenyl)-4-(isopentyloxy)benzamide, also known as 4-APIB, is an aromatic amide that has been widely studied in recent years for its potential applications in the field of scientific research. 4-APIB is a synthetic compound that can be used as an intermediate to create a variety of other compounds. It has been shown to have a variety of biochemical and physiological effects in laboratory experiments.
Aplicaciones Científicas De Investigación
Another study reported the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters . This process is not well developed, but it’s a valuable building block in organic synthesis .
- Summary : Phenylboronic pinacol esters, which are similar to the compound you mentioned, are known for their susceptibility to hydrolysis, especially at physiological pH . This property is important when considering these compounds for pharmacological purposes .
- Method : The rate of hydrolysis is dependent on the substituents in the aromatic ring and the pH . The reaction rate is considerably accelerated at physiological pH .
- Results : The study found that these compounds are only marginally stable in water .
- Summary : Pinacol boronic esters are valuable building blocks in organic synthesis . A study reported the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .
- Method : The study utilized a radical approach for the protodeboronation .
- Results : The study developed a new protocol for the protodeboronation of alkyl boronic esters .
Hydrolysis of Phenylboronic Pinacol Esters
Protodeboronation of Pinacol Boronic Esters
- Summary : Boronic acids and their esters, which are similar to the compound you mentioned, are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly used as boron-carriers suitable for neutron capture therapy .
- Method : The design of these drugs and devices involves the careful consideration of the stability of these compounds in water .
- Results : These compounds are only marginally stable in water, which is an important factor to consider when designing drugs and drug delivery devices .
- Summary : A study reported the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters, similar to the compound you mentioned, utilizing a radical approach . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
- Method : The study utilized a radical approach for the protodeboronation .
- Results : The study developed a new protocol for the protodeboronation of alkyl boronic esters .
Design of New Drugs and Drug Delivery Devices
Anti-Markovnikov Hydromethylation of Alkenes
Propiedades
IUPAC Name |
N-(4-aminophenyl)-4-(3-methylbutoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13(2)11-12-22-17-9-3-14(4-10-17)18(21)20-16-7-5-15(19)6-8-16/h3-10,13H,11-12,19H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKENVBOTWFSDDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Aminophenyl)-4-(isopentyloxy)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-Thienylmethyl)amino]propanamide](/img/structure/B1385058.png)
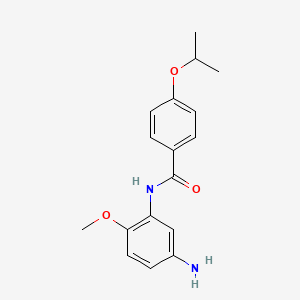
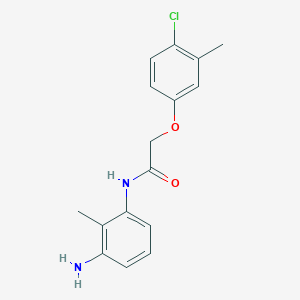
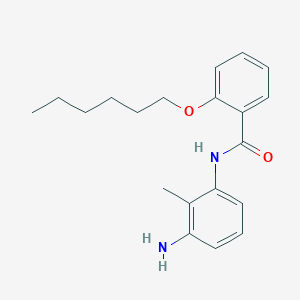
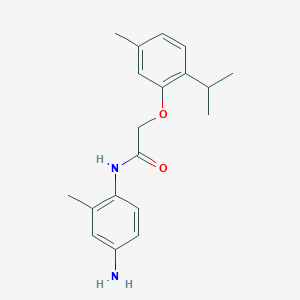
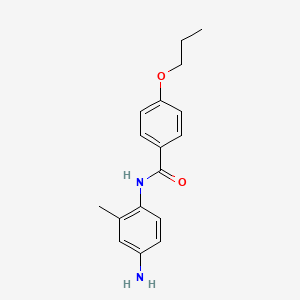
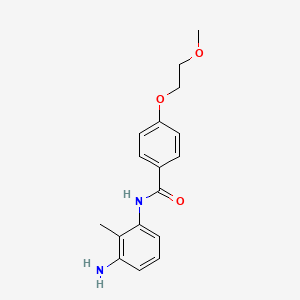
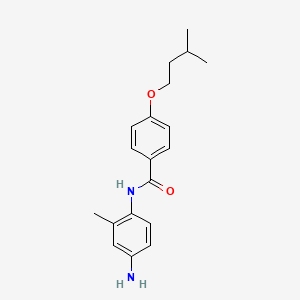
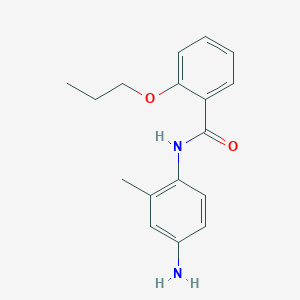
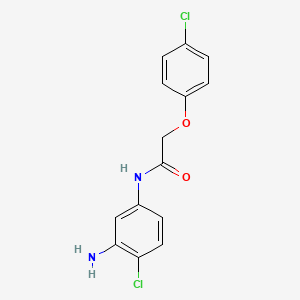
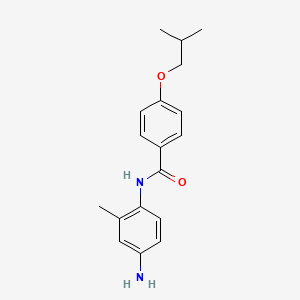
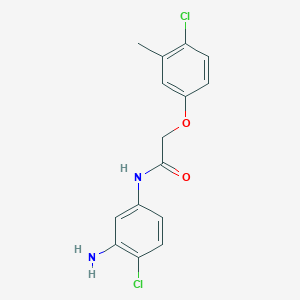
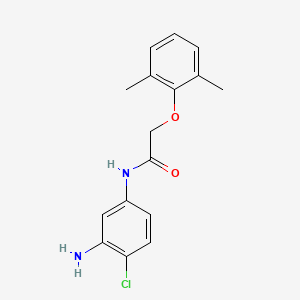
![N-(4-Aminophenyl)-2-([1,1'-biphenyl]-4-yloxy)-acetamide](/img/structure/B1385078.png)